molecular formula C19H19NO B14695882 Phenethyl alcohol, p-(2-methyl-5-phenylpyrrol-1-yl)- CAS No. 26165-72-0

Phenethyl alcohol, p-(2-methyl-5-phenylpyrrol-1-yl)-

Cat. No.: B14695882
CAS No.: 26165-72-0
M. Wt: 277.4 g/mol
InChI Key: HEGHQILMTBPXSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenethyl alcohol, p-(2-methyl-5-phenylpyrrol-1-yl)- is an organic compound with the molecular formula C19H19NO. This compound is characterized by the presence of a phenethyl alcohol group attached to a pyrrole ring, which is further substituted with a methyl and a phenyl group. It is a specialty chemical used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Friedel-Crafts Alkylation: One common method for synthesizing phenethyl alcohol derivatives involves the Friedel-Crafts alkylation of benzene with ethylene oxide in the presence of aluminum trichloride. This reaction produces phenethyl alcohol, which can then be further modified to introduce the pyrrole ring and other substituents.

    Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with ethylene oxide to produce phenethyl alcohol. Subsequent reactions can introduce the pyrrole ring and other substituents.

    Biotransformation: Phenethyl alcohol can also be produced by the biotransformation of L-phenylalanine using immobilized yeast Saccharomyces cerevisiae.

Industrial Production Methods

Industrial production of phenethyl alcohol, p-(2-methyl-5-phenylpyrrol-1-yl)- typically involves large-scale chemical synthesis using the methods mentioned above. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Phenethyl alcohol can undergo oxidation to form phenylacetaldehyde and phenylacetic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various alcohol derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Phenethyl alcohol can undergo substitution reactions, particularly electrophilic aromatic substitution, to introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Phenylacetaldehyde, phenylacetic acid.

    Reduction: Various alcohol derivatives.

    Substitution: Halogenated phenethyl alcohol derivatives.

Scientific Research Applications

Phenethyl alcohol, p-(2-methyl-5-phenylpyrrol-1-yl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential antimicrobial properties and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including its use as an antimicrobial agent.

    Industry: Used in the production of fragrances and flavors due to its pleasant floral odor.

Mechanism of Action

The mechanism of action of phenethyl alcohol, p-(2-methyl-5-phenylpyrrol-1-yl)- involves its interaction with cellular membranes and proteins. It is known to disrupt membrane integrity, leading to increased permeability and leakage of cellular contents. This compound also inhibits protein synthesis, which contributes to its antimicrobial effects. The molecular targets include membrane proteins and enzymes involved in cellular metabolism.

Comparison with Similar Compounds

Phenethyl alcohol, p-(2-methyl-5-phenylpyrrol-1-yl)- can be compared with other phenethyl alcohol derivatives:

    2-Bromophenethyl alcohol: Similar structure but with a bromine substituent, used in organic synthesis.

    2-Hydroxyphenethyl alcohol: Contains a hydroxyl group, used in the synthesis of pharmaceuticals.

    Phenylacetaldehyde: An oxidation product of phenethyl alcohol, used in the fragrance industry.

The uniqueness of phenethyl alcohol, p-(2-methyl-5-phenylpyrrol-1-yl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

26165-72-0

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

IUPAC Name

2-[4-(2-methyl-5-phenylpyrrol-1-yl)phenyl]ethanol

InChI

InChI=1S/C19H19NO/c1-15-7-12-19(17-5-3-2-4-6-17)20(15)18-10-8-16(9-11-18)13-14-21/h2-12,21H,13-14H2,1H3

InChI Key

HEGHQILMTBPXSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)CCO)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.